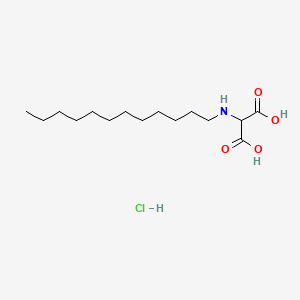
2-(Dodecylamino)propanedioic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylamino)propanedioic acid;hydrochloride is a chemical compound with the molecular formula C15H29NO4·HCl. It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a dodecylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylamino)propanedioic acid;hydrochloride typically involves the reaction of dodecylamine with malonic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecylamino)propanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dodecylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Dodecylamino)propanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the manufacture of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(Dodecylamino)propanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dodecylamino group allows the compound to interact with lipid membranes, affecting their structure and function. This interaction can lead to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: A dicarboxylic acid with similar structural features.
Dimethyl malonate: An ester derivative of malonic acid.
Diethyl malonate: Another ester derivative of malonic acid.
Uniqueness
2-(Dodecylamino)propanedioic acid;hydrochloride is unique due to the presence of the dodecylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where interaction with lipid membranes is important.
Eigenschaften
CAS-Nummer |
651313-01-8 |
|---|---|
Molekularformel |
C15H30ClNO4 |
Molekulargewicht |
323.85 g/mol |
IUPAC-Name |
2-(dodecylamino)propanedioic acid;hydrochloride |
InChI |
InChI=1S/C15H29NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14(17)18)15(19)20;/h13,16H,2-12H2,1H3,(H,17,18)(H,19,20);1H |
InChI-Schlüssel |
SIZHGXIJXGBOMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(C(=O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


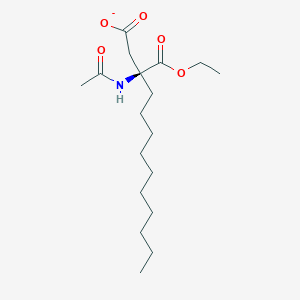
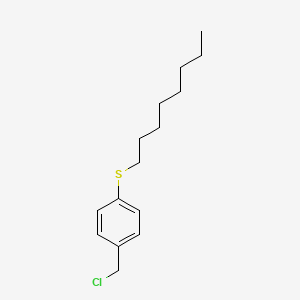
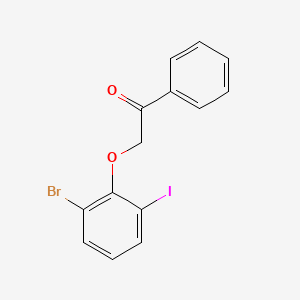
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)
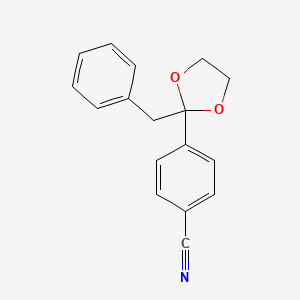
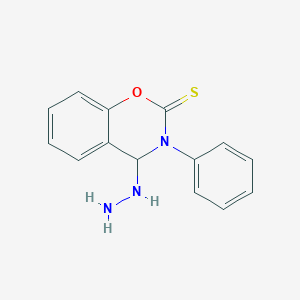
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)
![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
![9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal](/img/structure/B12607234.png)

